molecular formula C19H20FNO B2443559 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034307-38-3

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2443559
CAS No.: 2034307-38-3
M. Wt: 297.373
InChI Key: YJLQTDXJWJGOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that features a fluoromethyl group attached to an azetidine ring, which is further connected to a diphenylpropanone moiety

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and azetidine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone
  • 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone
  • 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

Uniqueness

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is unique due to its specific structural features, such as the combination of the fluoromethyl group and the azetidine ring with the diphenylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-12-15-13-21(14-15)19(22)11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLQTDXJWJGOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.